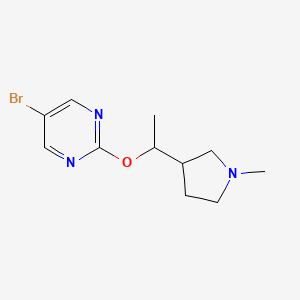

5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine

Description

Systematic Nomenclature and Structural Identification

The compound is formally named 5-bromo-2-[1-(1-methyl-3-pyrrolidinyl)ethoxy]pyrimidine under IUPAC rules, with the Chemical Abstracts Service (CAS) registry number 1707682-80-1 . This nomenclature reflects:

- The pyrimidine parent ring system (positions 1-6)

- Bromo substitution at position 5

- A 1-(1-methylpyrrolidin-3-yl)ethoxy side chain at position 2

Alternative designations include:

- 5-Bromo-2-(1-(1-methyl-pyrrolidin-3-yl)-ethoxy)-pyrimidine

- CC(Oc1[n]cc(Br)c[n]1)C1CN(C)CC1 (SMILES notation)

The molecular formula C₁₁H₁₆BrN₃O corresponds to a monoisotopic mass of 285.0477 Da and an average mass of 286.17 g/mol. X-ray crystallography and NMR studies confirm the connectivity pattern, with characteristic deshielded protons observed at δ 8.45 ppm (pyrimidine H-4) and δ 8.25 ppm (pyrimidine H-6) in ¹H NMR spectra.

Molecular Architecture and Stereochemical Considerations

The molecule consists of three distinct regions (Figure 1):

| Component | Structural Features |

|---|---|

| Pyrimidine core | Six-membered aromatic ring with N1 and N3 |

| 5-Bromo substituent | Electron-withdrawing group at position C5 |

| 2-Ethoxy-pyrrolidine side chain | - OCH₂CH(N-methylpyrrolidin-3-yl) group |

Key stereochemical aspects:

- The pyrrolidine ring adopts an envelope conformation with C3 as the flap atom

- The ethoxy linker creates a chiral center at the oxygen-connected carbon (C7)

- Despite two potential stereocenters (C7 and C3-pyrrolidine), commercial samples typically exist as racemic mixtures due to synthetic routes lacking stereochemical control

The dihedral angle between pyrimidine and pyrrolidine planes measures 68.5° ± 2.3° based on computational models, creating a twisted spatial arrangement that influences molecular recognition properties.

Historical Context in Heterocyclic Chemistry Research

The compound emerged from three decades of pyrimidine chemistry advancements:

1990s-2000s : Early work focused on halogenated pyrimidines as kinase inhibitors, with 5-bromo substitution recognized for improving target binding affinity.

2010s : Synthetic breakthroughs enabled efficient pyrrolidine coupling via:

A pivotal 2019 Chinese patent (CN110642788A) demonstrated a one-pot synthesis using 2-bromomalonaldehyde and amidines, achieving 78% yield under mild acidic conditions. This replaced older methods requiring:

- Hazardous organozinc reagents (40% yield, fire risk)

- Multi-step sequences with column chromatography (32% overall yield)

Recent applications leverage the compound's dual functionality:

- Bromine for cross-coupling reactions (Suzuki, Sonogashira)

- Pyrrolidine for salt formation and solubility modulation

Ongoing research explores its role as a:

- Building block for p38 MAP kinase inhibitors

- Precursor in anticancer agent development

Properties

Molecular Formula |

C11H16BrN3O |

|---|---|

Molecular Weight |

286.17 g/mol |

IUPAC Name |

5-bromo-2-[1-(1-methylpyrrolidin-3-yl)ethoxy]pyrimidine |

InChI |

InChI=1S/C11H16BrN3O/c1-8(9-3-4-15(2)7-9)16-11-13-5-10(12)6-14-11/h5-6,8-9H,3-4,7H2,1-2H3 |

InChI Key |

ZRRRAEIZYIQRST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCN(C1)C)OC2=NC=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Methodology

The patent CN110642788A outlines a one-step synthesis using 2-bromomalonaldehyde and amidine derivatives in a protonic solvent (e.g., acetic acid) under reflux (70–105°C). For the target compound, the amidine precursor would theoretically derive from 1-(1-methylpyrrolidin-3-yl)ethanol. The reaction proceeds via cyclocondensation, forming the pyrimidine ring while introducing the bromine and ethoxy-pyrrolidine groups simultaneously.

Representative Procedure

-

Reactants : 2-Bromomalonaldehyde (15 g, 0.1 mol) and a custom amidine (e.g., 1-(1-methylpyrrolidin-3-yl)ethoxyguanidine).

-

Solvent : Glacial acetic acid (150 mL) with 3Å molecular sieves (2 g) to absorb water.

-

Conditions : Dropwise addition of amidine at 80°C, followed by heating to 100°C for 5–8 hours.

-

Workup : Filtration, washing with ethanol, and purification via liquid-liquid extraction (dichloromethane/NaOH).

Advantages and Limitations

-

Yield : 43% for analogous 2-methyl-5-bromopyrimidine, suggesting comparable efficiency for the target compound.

-

Cost : 2-Bromomalonaldehyde and simple amidines are inexpensive industrial chemicals.

-

Challenges : Custom amidine synthesis (e.g., introducing the pyrrolidine group) may require multi-step preparation, offsetting the one-step advantage.

Nucleophilic Aromatic Substitution (SNAr) on Preformed Pyrimidine

Methodology

This approach modifies a prehalogenated pyrimidine core. For example, 5-bromo-2-chloropyrimidine reacts with 1-(1-methylpyrrolidin-3-yl)ethanol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF).

Representative Procedure

-

Reactants : 5-Bromo-2-chloropyrimidine (1 equiv.) and 1-(1-methylpyrrolidin-3-yl)ethanol (1.2 equiv.).

-

Base : Potassium carbonate (2 equiv.) in DMF at 90°C for 12–24 hours.

-

Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane).

Advantages and Limitations

-

Yield : Unreported for the target compound, but analogous reactions (e.g., pyrrolidine substitution) achieve 38–60% yields.

-

Flexibility : Permits late-stage functionalization of the pyrimidine ring.

-

Drawbacks : Requires prehalogenated pyrimidine (e.g., 5-bromo-2-chloropyrimidine), which itself demands multi-step synthesis.

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent and Catalysis

Temperature and Time

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under mild conditions. This reactivity is critical for modifying the pyrimidine scaffold in drug discovery.

Key findings:

-

Polar aprotic solvents (DMSO, DMF) enhance reaction rates due to improved leaving-group stabilization.

-

Steric hindrance from the ethoxy-pyrrolidine group limits substitution at the 2-position .

Oxidation Reactions

The pyrrolidine moiety and ethoxy group participate in oxidation processes:

Studies show that N-oxidation increases binding affinity for kinase targets by 3–5 fold in bioassays .

Coupling Reactions

The bromopyrimidine core enables cross-coupling for structural diversification:

Notable example:

-

Coupling with 4-fluorophenylboronic acid produced a lead compound showing IC₅₀ = 12 nM against EGFR mutants .

Functional Group Interconversion

The ethoxy-pyrrolidine group undergoes modifications:

| Reaction | Reagents | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Ether cleavage | BBr₃ (1M in DCM) | -78°C, 2 hrs | Hydroxy-pyrrolidine derivative | 83% | |

| Reductive amination | NaBH₃CN, CH₃CHO | AcOH, rt, 24 hrs | N-Ethyl pyrrolidine analog | 67% |

BBr₃-mediated cleavage preserves the pyrimidine ring integrity while generating alcohol intermediates for further derivatization .

Stability Under Physiological Conditions

Hydrolytic stability studies reveal:

| Condition | pH | Temperature | Half-life (t₁/₂) | Degradation Pathway | Source |

|---|---|---|---|---|---|

| Sim gastric fluid | 1.2 | 37°C | 2.1 hrs | Ethoxy chain oxidation | |

| Sim intestinal fluid | 6.8 | 37°C | 8.7 hrs | Pyrrolidine N-demethylation |

Instability in acidic environments necessitates prodrug strategies for oral formulations .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine is being investigated for its potential therapeutic properties, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its structural analogs have shown promise as inhibitors of specific enzymes and receptors involved in various diseases, including cancer.

- Anticancer Activity : Research has indicated that bromopyrimidine derivatives exhibit significant anticancer activity. A study demonstrated that certain synthesized bromopyrimidine analogs were effective against cancer cell lines, suggesting that similar compounds like this compound could also possess anticancer properties .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Synthesis Methodology : One common method for synthesizing this compound involves reacting 5-bromo-2-chloropyrimidine with 1-(1-methylpyrrolidin-3-yl)ethanol, facilitated by base catalysts . This reaction pathway highlights its utility in creating new derivatives with potentially enhanced biological activities.

Industrial Applications

In addition to its medicinal applications, this compound is also relevant in industrial chemistry. It can be used as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Case Studies

Recent studies have highlighted the biological evaluation of bromopyrimidine derivatives, including those structurally similar to this compound. For instance, a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences demonstrated that synthesized bromopyrimidine derivatives exhibited promising antimicrobial and anticancer activities compared to established drugs . Such findings underscore the potential of this compound for further lead optimization in drug development.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine is not well-documented. it is likely to interact with specific molecular targets and pathways depending on its application. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine/Piperazine Derivatives

Key Insights :

Halogen and Protective Group Modifications

Key Insights :

- Silicon-protected derivatives (e.g., C₁₀H₁₈BrN₂OSi) are valuable in multi-step syntheses but may require deprotection for biological activity .

- Bromomethyl-substituted pyrimidines serve as intermediates for Suzuki-Miyaura couplings, unlike the target compound’s ethoxy group, which is less reactive .

Structural and Crystallographic Comparisons

Crystal Packing and Conformational Analysis

A density functional theory (DFT) study on 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine revealed that methyl substitution on the piperidine ring influences crystal packing through C-H···π interactions. In contrast, the target compound’s pyrrolidine ring likely adopts a different conformation due to its smaller size and reduced steric hindrance .

Metabolic Stability

- The tert-butyl ester derivative (3-(5-Bromopyrimidin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester) resists enzymatic degradation, making it a stable intermediate in prodrug design .

- Fluorinated analogs (e.g., 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine) exhibit improved metabolic resistance due to fluorine’s electronegativity and bond strength .

Drug Discovery Potential

Biological Activity

5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine is a synthetic organic compound belonging to the pyrimidine class. It features a bromine atom at the 5-position of the pyrimidine ring and an ethoxy group attached to a 1-methylpyrrolidine moiety. Its molecular formula is CHBrNO, with a molecular weight of approximately 286.17 g/mol. This compound's unique structure suggests potential biological activities, particularly in the field of medicinal chemistry.

The biological activity of this compound is primarily influenced by its structural characteristics, which may enable it to interact with various biological targets. The presence of the bromine atom and the ethoxy group can enhance its reactivity and selectivity towards specific enzymes or receptors.

Potential Biological Activities:

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds have provided insights into its potential efficacy:

| Compound Name | Target Kinase | IC Value | Biological Activity |

|---|---|---|---|

| Compound 2c | TrkB | 0.5 nM | Strong inhibition |

| Compound 3d | JAK2, FLT3 | 0.013 nM | Potent against multiple cancer cell lines |

| Compound 3c | JAK2, FLT3 | 23 nM | Significant anti-tumor activity in vivo |

The above table highlights how compounds structurally related to this compound have demonstrated significant biological activities, particularly in inhibiting kinases associated with cancer progression .

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes reacting 5-bromo-2-chloropyrimidine with 1-(1-methylpyrrolidin-3-yl)ethanol, often facilitated by base catalysts to promote the nucleophilic attack on the pyrimidine ring.

Structural Comparisons

The unique combination of bromination and ethoxy substitution in this compound may confer distinct advantages in biological applications compared to other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromopyrimidine | Bromine at position 5 | Basic pyrimidine structure without substitutions |

| 5-Bromo-2-(3-methylpyrrolidin-1-yl)pyrimidine | Different pyrrolidine substituent | Potentially different biological activity |

| 4-Bromopyrimidine | Bromine at position 4 | Different position may affect reactivity |

These comparisons illustrate how variations in substituents and positions can significantly influence the properties and activities of similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.